Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate
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Overview
Description
Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring, a hydroxy group, and a p-cymene moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate typically involves the reaction of p-cymene-2-carboxylic acid with 2-hydroxy-3-morpholinopropanol in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone
- Ethyl 6-bromo-5-(2-hydroxy-3-morpholinopropoxy)-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate
Uniqueness
Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and hydroxy group make it a versatile molecule for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
53206-84-1 |
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Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-(2-hydroxy-3-morpholin-4-ylpropoxy)-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H29NO5/c1-13(2)16-6-5-14(3)17(19(22)23-4)18(16)25-12-15(21)11-20-7-9-24-10-8-20/h5-6,13,15,21H,7-12H2,1-4H3 |
InChI Key |
XMGWVESVLPTSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O)C(=O)OC |
Origin of Product |
United States |
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